molecular formula C23H29N3O3 B2857931 1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 893987-90-1

1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2857931
M. Wt: 395.503
InChI Key: COKFMZNMVYXYCM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Characterization

Research on complex organic molecules often starts with their synthesis. Scientists develop novel synthetic routes to create these compounds, which can involve multi-step reactions under carefully controlled conditions. For example, the work by Percino et al. (2006) on synthesizing 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates the intricacies of chemical synthesis, including the formation and characterization of intermediates and final products (Percino et al., 2006).

Molecular and Crystal Structure Determination

Understanding the molecular and crystal structures of compounds is crucial for elucidating their chemical properties and potential applications. Techniques like single-crystal X-ray diffraction are commonly used to achieve detailed structural insights. This method was applied in the study by Facchetti et al. (2006) to explore the microstructure and nonlinear optical response of electrooptic films, highlighting the significance of molecular architecture (Facchetti et al., 2006).

Photophysical and Electrochemical Properties

Research often investigates the photophysical and electrochemical properties of complex organic molecules to explore their potential in applications like sensors, electronic devices, and photovoltaics. For instance, Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors for transition metal ions, combining experimental work with theoretical studies to assess their molecular recognition abilities (Gosavi-Mirkute et al., 2017).

Biological Applications

While excluding drug use and side effects, research into the biological interactions and potential therapeutic applications of compounds remains a significant area. Studies often focus on understanding the binding affinities, mechanisms of action, and potential as biological probes or treatments for various conditions. Gitto et al. (2014) explored the synthesis and biological characterization of indole derivatives as ligands for specific receptors, demonstrating the approach taken in this field (Gitto et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-2-17-9-5-6-14-26(17)23(29)22(28)19-15-25(20-11-4-3-10-18(19)20)16-21(27)24-12-7-8-13-24/h3-4,10-11,15,17H,2,5-9,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKFMZNMVYXYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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